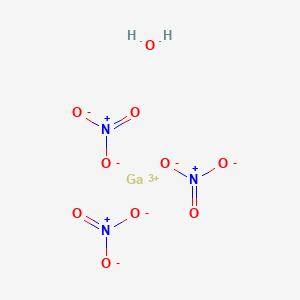
Methyl 2,2':6',2''-Terpyridine-4'-carboxylate
Übersicht
Beschreibung
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is a chemical compound with the molecular formula C17H13N3O2 . It is also known as “2,2’:6’,2’‘-Terpyridine-4’-carboxylic Acid Methyl Ester” and "4’- (Methoxycarbonyl)-2,2’:6’,2’'-terpyridine" .
Synthesis Analysis
The synthesis of “Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” involves complex chemical reactions . It has been used as a ligand in the synthesis of uranyl ion complexes under solvo-hydrothermal conditions .Molecular Structure Analysis
The molecular weight of “Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is 291.31 g/mol . The exact mass and monoisotopic mass are 291.100776666 g/mol . The compound has a topological polar surface area of 65 Ų .Chemical Reactions Analysis
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is involved in complex chemical reactions. For instance, it has been used as a ligand in the synthesis of uranyl ion complexes .Physical And Chemical Properties Analysis
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is a solid at 20°C . It has a melting point of 208.0 to 212.0°C . The compound is light-sensitive .Wissenschaftliche Forschungsanwendungen
Enhanced Photosensitization
Methyl 2,2':6',2''-terpyridine-4'-carboxylate derivatives have shown significant promise in photosensitization applications. A study by Mikel and Potvin (2002) demonstrated enhanced photosensitization abilities of a ruthenium complex with a terpyridine ligand derived from methyl 2,2':6',2''-terpyridine-4'-carboxylate. This complex was found to be a better photosensitizer in electron transfer processes compared to its non-carboxylated analogues (Mikel & Potvin, 2002).
Receptor Applications
Padilla-Tosta et al. (1999) explored the use of 2,2′:6′,2″-terpyridinyl-4′-carboxaldehyde, a derivative of methyl 2,2':6',2''-terpyridine-4'-carboxylate, in synthesizing receptors. These receptors demonstrated potential applications in forming complexes with various metal ions, offering a pathway for creating novel electrochemical sensors (Padilla-Tosta et al., 1999).
Luminescent Lanthanide Complexes
Charbonnière et al. (2008) designed ligands based on the 6''-carboxy-2,2':6',2''-terpyridine framework for the formation of water-soluble luminescent lanthanide complexes. These complexes showed potential applications in photophysical properties and in the detection of phosphorylated anions, suggesting their use in biosensing technologies (Charbonnière et al., 2008).
Supramolecular Chemistry
Heller and Schubert (2002) discussed the preparation of functionalized terpyridines through Stille-type cross-coupling procedures. These compounds are of interest as chelating ligands for transition-metal ions in supramolecular chemistry, demonstrating the versatility of terpyridine derivatives in this field (Heller & Schubert, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-17(21)12-10-15(13-6-2-4-8-18-13)20-16(11-12)14-7-3-5-9-19-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSUZVSFVGSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2':6',2''-Terpyridine-4'-carboxylate | |
CAS RN |
247058-06-6 | |
| Record name | Methyl 2,2':6',2''-Terpyridine-4'-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















